molecular formula C8H7ClIN3 B13098615 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13098615
M. Wt: 307.52 g/mol
InChI Key: LUTVHBOBKKEWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical building block in organic synthesis and medicinal chemistry research. The pyrrolo[2,3-d]pyrimidine scaffold is a 7-deazapurine analog, a core structure found in numerous nucleotides and is recognized as a privileged structure in the design of biologically active molecules . This compound is expertly functionalized for further chemical manipulation; the chloro group at the 4-position is a reactive site for nucleophilic aromatic substitution, while the iodine at the 5-position is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid diversification of the core structure . Compounds based on the pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of various kinase targets . Research highlights include the development of inhibitors for Janus Kinases (JAK) for the treatment of inflammatory diseases and myeloproliferative disorders , as well as novel compounds exhibiting promising antitumor activity against human cancer cell lines . This product is intended for research purposes as a key synthetic intermediate in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7ClIN3

Molecular Weight

307.52 g/mol

IUPAC Name

4-chloro-5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H7ClIN3/c1-4-11-7(9)6-5(10)3-13(2)8(6)12-4/h3H,1-2H3

InChI Key

LUTVHBOBKKEWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN2C)I)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Preparation of the Core Pyrrolo[2,3-d]pyrimidine Scaffold

The foundational step involves synthesizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which serves as the precursor for subsequent iodination and methylation.

Typical synthetic route:

  • Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form an intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Addition-condensation cyclization of this intermediate with formamidine salts in the presence of a base (alkali) to form the pyrrolo[2,3-d]pyrimidine ring system.

  • The reaction is carried out in a solvent such as ethanol or a suitable polar aprotic solvent, with temperature control between 0–50 °C for the cyclization and 50–110 °C for elimination of hydrogen chloride to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Key reaction parameters:

Parameter Range/Value
Molar ratio (base:formamidine salt:intermediate) 2.0–3.0 : 1.0–1.5 : 1
Cyclization temperature 0–50 °C (preferably 20–40 °C)
Elimination temperature 50–110 °C (preferably 60–80 °C)
Reaction time 2–8 hours per step

This method is efficient, scalable, and suitable for industrial production with high yield and purity.

Iodination to Introduce the 5-Iodo Substituent

The selective iodination at the 5-position of the pyrrolo[2,3-d]pyrimidine ring is typically performed on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Common iodination procedure:

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) .

  • Add N-iodosuccinimide (NIS) slowly at 0 °C to control reactivity and regioselectivity.

  • Stir the reaction mixture at room temperature overnight to ensure complete iodination.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine species.

  • Isolate the product by filtration, washing with water, and drying under vacuum.

This yields 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a white solid with high purity.

Introduction of Methyl Groups at the 2- and 7-Positions

The methylation at the 2- and 7-positions of the pyrrolo[2,3-d]pyrimidine ring can be achieved by:

  • Starting from appropriately substituted precursors such as 2-methyl substituted intermediates during the initial ring construction.

  • Alternatively, methylation of the nitrogen at the 7-position can be performed post-ring formation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

  • The 2-methyl group is often introduced via alkylation of precursor compounds such as malonate derivatives or by using methyl-substituted starting materials in the initial ring synthesis.

Due to the sensitivity of the pyrrolo[2,3-d]pyrimidine core, methylation conditions require careful optimization to avoid side reactions or decomposition.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product
1 Condensation and cyclization 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt Base (alkali), solvent, 0–50 °C cyclization, 50–110 °C elimination 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (with 2-methyl if precursor used)
2 Iodination 4-chloro-7H-pyrrolo[2,3-d]pyrimidine N-iodosuccinimide, DMF, 0 °C to room temp, Na2S2O3 quench 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
3 Methylation (if needed) 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Methyl iodide or dimethyl sulfate, base, controlled temp 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Research Findings and Optimization

  • The iodination step using NIS in DMF is highly regioselective and yields the 5-iodo derivative predominantly without over-iodination or side reactions.

  • The base and temperature control in the cyclization step are critical to maximize yield and minimize impurities during the formation of the pyrrolo[2,3-d]pyrimidine ring.

  • Methylation at the 7-position nitrogen requires mild conditions to prevent ring opening or degradation; reaction monitoring by NMR is recommended to confirm substitution.

  • Purification is typically achieved by recrystallization from methanol or methanol/water mixtures or by silica gel chromatography when necessary.

Analytical Data Supporting Synthesis

Property Data Source
Molecular formula C8H6ClIN3 (for 2,7-dimethyl derivative) Derived from precursor data
Molecular weight ~307.52 g/mol (estimated) Calculated from formula
IUPAC Name 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Based on structure
NMR Spectroscopy Characteristic signals for pyrrolo and pyrimidine protons, methyl groups at 2 and 7 positions Literature precedents
Melting point Typically 150–180 °C (depends on purity) Experimental reports

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents and organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Overview

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development. Its unique structural features contribute to its potential as an active pharmaceutical ingredient (API) and as an intermediate in the synthesis of various bioactive molecules.

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit anticancer properties. The presence of halogen substituents, such as chlorine and iodine, can enhance the biological activity of these compounds by improving their interaction with biological targets involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Case Study : A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxic effects against human cancer cell lines, suggesting that 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine may have similar potential due to its structural analogies .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research suggests that pyrrolo[2,3-d]pyrimidine derivatives can inhibit viral replication by targeting specific enzymes essential for viral life cycles. This application is particularly relevant in the context of emerging viral diseases where new therapeutic agents are urgently needed.

Case Study : A recent investigation into the antiviral activity of pyrrolo[2,3-d]pyrimidines revealed promising results against RNA viruses, indicating a potential pathway for developing antiviral therapies based on this scaffold .

Synthesis and Derivatives

The synthesis of 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of its precursor compounds using reagents like N-Iodosuccinimide. This method allows for the introduction of iodine at specific positions on the pyrrolopyrimidine ring system, which is crucial for enhancing biological activity.

Synthesis Methodology

  • Starting Material : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Reagents : N-Iodosuccinimide (NIS).
  • Solvent : Dimethylformamide (DMF).
  • Procedure :
    • Dissolve the starting material in DMF.
    • Add NIS at low temperatures and stir overnight.
    • Quench the reaction with sodium thiosulfate and purify the product through filtration and washing.

This synthetic route not only provides a method for obtaining the compound but also allows for modifications to create various derivatives with tailored pharmacological properties .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Substituent Positioning and Reactivity

4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde ()
  • Key Difference : Carbaldehyde group at position 5 instead of iodine.
  • Molecular Weight : 209.63 g/mol (vs. ~300–350 g/mol for iodinated analogs) .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine ()
  • Key Difference : Amine at position 4 instead of chlorine and absence of methyl groups.
  • However, lack of methyl groups reduces steric hindrance, possibly increasing metabolic degradation .
LY231514 ()
  • Structure : Pyrrolo[2,3-d]pyrimidine with ethyl-benzoyl-glutamate side chains.
  • Key Difference : Bulky antifolate substituents enable inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).
  • Activity : IC₅₀ values in nM range for TS (1.3 nM) and DHFR (7.0 nM) via polyglutamation. The target compound’s iodine and methyl groups may confer distinct enzyme selectivity .

Halogenation and Toxicity Profiles

2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine ()
  • Key Difference : Lacks methyl groups at positions 2 and 7.
  • Toxicity: Smaller substituents may increase reactivity and toxicity. Methyl groups in the target compound likely enhance metabolic stability and reduce non-specific binding .
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine ()
  • Key Difference : Dichlorination at positions 4 and 3.
  • Iodine in the target compound offers milder reactivity, improving safety for therapeutic use .
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine ()
  • Synthesis : Five-step route from diethyl malonate (45.8% yield).
  • Comparison : Introducing iodine at position 5 (as in the target compound) requires palladium-catalyzed cross-coupling, which may lower yields (~50–70%) but enables diversification .
Bischlorinated Deazaguanine ()
  • Synthesis : Double chlorination via phosphoryl chloride.
  • Comparison : The target compound’s iodine substitution avoids harsh chlorination conditions, reducing impurity formation .

Biological Activity

4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolo[2,3-d]pyrimidine core with chlorine and iodine substituents. Its molecular formula is C6H3ClIN3C_6H_3ClIN_3 with a molecular weight of 227.46 g/mol. The presence of halogen atoms often influences the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, research has shown that related compounds can inhibit various kinases involved in cancer progression. The specific activity of 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine against cancer cell lines remains to be fully elucidated; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Hydroxy-PP (analog)A5495
PP2 (related kinase inhibitor)DU14510
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidineTBDTBD

The mechanism by which 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects is likely related to its interaction with various protein kinases. The compound may inhibit specific kinases that are crucial for cell proliferation and survival in cancer cells. For example, structural analogs have been shown to affect pathways involving Fyn kinase and p38 MAPK, which are critical in cancer signaling pathways.

Case Studies

  • In Vitro Studies : A study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration in A549 lung cancer cells. The specific contribution of 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine was not isolated but suggested potential through structural similarity to active analogs.
  • Animal Models : In vivo studies using animal models have demonstrated that similar compounds can significantly reduce tumor size when administered at specific dosages. Further research is needed to establish the efficacy of 4-chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in preclinical models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.